molecular formula C10H13N3OS B1476128 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one CAS No. 2097981-75-2

1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

Cat. No. B1476128
CAS RN: 2097981-75-2
M. Wt: 223.3 g/mol
InChI Key: SUCBKZWMGBXJPR-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, referred to herein as 3-AAPTE, is an organic compound with a wide range of scientific applications. It is an azetidine-based compound that has been studied extensively for its ability to act as a catalyst in various organic reactions. 3-AAPTE has been used as a building block in organic synthesis, and it has been studied for its potential medicinal applications.

Scientific Research Applications

Synthesis and Structural Analysis

A Four-step Synthesis of Novel Ethanamines

Researchers have developed a four-step synthesis process for creating novel ethanamines, including compounds with structures related to 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one. These compounds are derived from (S)-Boc-alanine, undergoing cyclization and stereoselective catalytic hydrogenation to afford a variety of heteroaryl ethanamines. This method highlights the flexibility in synthesizing compounds with complex heterocyclic structures, potentially useful in various chemical synthesis applications (J. Svete et al., 2015).

Complexation and Molecular Docking Studies

Complexation with Metal Ions

A study on the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde resulted in the formation of compounds that, upon treatment with copper(II) and cadmium(II) ions, yielded complexes characterized by various spectroscopic techniques. These complexes were further analyzed for their potential interaction with biomolecules through docking studies, indicating their relevance in understanding metal-ligand interactions in biological systems (Z. Mardani et al., 2019).

Antiviral and Antifungal Activities

Antiviral Evaluation

A compound closely related to the target molecule, featuring a pyrazolo[3,4-b]pyridinyl moiety, was synthesized and evaluated for its antiviral activity. This research underscores the potential of such compounds in the development of new antiviral agents, showcasing the importance of structural modifications to enhance biological activity (F. Attaby et al., 2006).

Fungicidal Activity of Triazole Derivatives

Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety demonstrated significant fungicidal activities against various phytopathogens. This study highlights the chemical versatility and biological relevance of compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, emphasizing their potential as lead compounds in the development of new fungicides (Hui Bai et al., 2020).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-pyridin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-8-5-13(6-8)10(14)7-15-9-1-3-12-4-2-9/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBKZWMGBXJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one

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